15-Hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) is an eicosanoid, a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids like arachidonic acid. [, , , ] 15-HEDE belongs to the family of 15-hydroxy-eicosatetraenoic acids (HETEs) and is specifically a metabolite of 11Z,14Z-eicosadienoic acid. [] Although structurally similar to 15-HETE, 15-HEDE differs in its double bond configuration, specifically at positions 11 and 13.
This compound primarily originates from marine organisms and can also be synthesized from arachidonic acid through enzymatic reactions. Eicosanoids are classified based on their structure and biological activity; (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid is a hydroxylated derivative of eicosa-11,13-dienoic acids. Its classification as a hydroxy fatty acid indicates its functional groups and potential reactivity in biochemical pathways.
The synthesis of (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid typically involves:
The molecular structure of (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid can be described as follows:
Property | Value |
---|---|
IUPAC Name | (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid |
InChI | InChI=1S/C20H34O3/c1-2-3... |
InChI Key | QZCMHXPXGACWLJ-YSNXYNCHSA-N |
Canonical SMILES | CCCCCCC(=O)C=C/C=C/CCCCCCCCCC(=O)O |
(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid participates in various chemical reactions:
Typical reagents include:
Reaction conditions generally require careful control of temperature and pH to achieve desired products efficiently.
The mechanism of action for (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific receptors in the body:
The physical and chemical properties of (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid include:
Property | Value |
---|---|
Melting Point | Not well-defined due to oily nature |
Boiling Point | Varies based on purity |
Density | Approximately 0.9 g/cm³ |
(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2